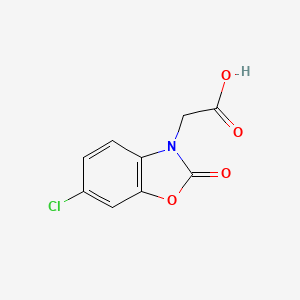

(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Description

(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a heterocyclic compound featuring a benzoxazolone core substituted with a chlorine atom at position 6 and an acetic acid moiety at position 2. The acetic acid side chain introduces carboxylic acid functionality, enabling salt formation or hydrogen-bonding interactions. This compound is structurally related to agrochemicals (e.g., phosalone, a pesticide ) and pharmaceuticals (e.g., benzothiazolinone analgesics ), though its specific applications remain less documented in the provided evidence.

Properties

IUPAC Name |

2-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVFFZYANBZGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=O)N2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid typically involves the condensation of 2-aminophenol with chloroacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalytic systems, such as mesoporous titania-alumina mixed oxide (MTAMO), has been reported to improve the synthesis process .

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound combines a benzoxazole ring (a fused benzene and oxazole heterocycle) with an acetic acid moiety. The chlorine atom at position 6 and the keto group (C=O) at position 2 enhance its electrophilicity and nucleophilicity, enabling diverse chemical transformations.

Nucleophilic Substitution Reactions

2.1. Chlorine Substitution

The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the adjacent benzoxazole ring. Common nucleophiles include hydroxide ions, amines, and alkoxides. For example:

-

Hydrolysis : In basic conditions, the chlorine is replaced by a hydroxyl group, forming 6-hydroxy-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid .

-

Amination : Reaction with ammonia or primary amines yields substituted amines at position 6, useful for synthesizing bioactive derivatives .

2.2. Acetic Acid Functionalization

The carboxylic acid group (-COOH) participates in esterification, amidation, or decarboxylation. For instance:

-

Esterification : Reaction with alcohols under acid catalysis forms esters (e.g., ethyl ester) .

-

Amidation : Conversion to amides via coupling agents (e.g., DCC) enhances stability and modifies solubility .

Electrophilic Aromatic Substitution (EAS)

The benzoxazole ring directs electrophiles to the para position relative to the oxygen atom. Friedel-Crafts acylation is possible but requires careful catalyst selection (e.g., AlCl₃·DMF) to avoid protonation of the heterocycle .

Ring-Opening and Expansion Reactions

4.1. Basic Hydrolysis

In alkaline conditions, the benzoxazole ring undergoes hydrolysis to form 2-aminophenols, which can be further functionalized (e.g., acylation at position 4) .

4.2. Ring Expansion

Under specific conditions, the heterocycle can expand to form benzoxazinones or other fused ring systems, though this pathway is less common .

Comparison of Key Reaction Types

Biological Activity and Mechanism

Derivatives of this compound exhibit analgesic and anti-inflammatory properties, potentially mediated by COX-independent pathways . Structural modifications (e.g., acylation at position 6) reduce gastric toxicity while maintaining efficacy .

Synthetic Strategies

-

N-Acylation : Acid-base catalyzed acylation to generate N-substituted derivatives .

-

Fries Rearrangement : Rearrangement of N-acylated derivatives to 6-acyl derivatives under heat .

-

Butanamide Formation : Reaction of the carboxylic acid with butanamine derivatives to produce pharmacologically active compounds .

Scientific Research Applications

Synthetic Routes

The synthesis of (6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid typically involves the condensation of 2-aminophenol with chloroacetic acid under reflux conditions in solvents like ethanol or methanol. The reaction can be optimized using advanced catalytic systems such as mesoporous titania-alumina mixed oxide to enhance yield and efficiency.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its mechanism involves disrupting cell membrane integrity, leading to cell death.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell growth. Studies have shown it can interfere with key enzymes involved in cell proliferation, making it a promising candidate for anticancer drug development .

Biochemistry

- In proteomics research, this compound serves as a versatile precursor for synthesizing other biologically active compounds. Its unique structure allows for modifications that enhance biological activity.

Industrial Applications

- The compound is utilized in the pharmaceutical and agrochemical industries due to its reactivity and ability to synthesize a wide range of derivatives. These derivatives can serve various applications, from drug development to agricultural chemicals.

Case Study 1: Antimicrobial Evaluation

A study demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Screening

In vitro studies revealed that this compound inhibited the proliferation of various cancer cell lines by targeting specific pathways involved in cell growth. The results suggest a promising avenue for developing novel anticancer therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of (6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits key enzymes involved in cell proliferation, thereby preventing the growth of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related compounds is presented below, focusing on heterocyclic core modifications, substituent effects, and biological activity:

Physicochemical and Pharmacological Comparisons

- Heterocyclic Core Influence: Benzoxazolone vs. Benzoxazolone vs. Benzoxazinone: The benzoxazinone core () introduces an additional oxygen atom, increasing polarity and possibly modifying metabolic stability.

- Substituent Effects: Chlorine Position: Chlorine at C6 (target compound) vs. C4 (benazolin) affects steric and electronic interactions with biological targets. Acid Chain Length: Acetic acid (C2) vs. propanoic acid (C3) derivatives (–15) influence solubility and binding pocket compatibility.

- These data suggest that heterocyclic acetic acid derivatives exhibit diverse pharmacological profiles depending on core and substituent modifications.

Biological Activity

(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

- Molecular Formula : C₉H₆ClNO₄

- CAS Number : 19739-40-3

- Molecular Weight : 215.60 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit varying levels of antimicrobial activity:

| Compound | Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | Bacillus subtilis (Gram-positive) | 50 |

| Escherichia coli (Gram-negative) | 100 | ||

| Antifungal | Candida albicans | 75 |

The compound showed selective activity against Gram-positive bacteria but less effectiveness against Gram-negative strains. Additionally, some studies suggest that it may have antifungal properties against pathogens like C. albicans .

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

| HepG2 (Liver) | 10 |

These findings indicate that this compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells, suggesting its potential as an anticancer agent .

Structure–Activity Relationship

The biological activity of benzoxazole derivatives is often linked to their structural characteristics. For example, modifications in substituents on the benzoxazole ring can significantly influence their pharmacological properties. Compounds with electron-donating groups tend to exhibit higher activity compared to those with electron-withdrawing groups .

Case Studies

- Anticancer Efficacy : A study explored the effects of various benzoxazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound exhibited significant apoptosis-inducing properties .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of several benzoxazole derivatives against clinical isolates of C. albicans. The study found that certain modifications enhanced antifungal activity, paving the way for developing new antifungal agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid?

- Methodology : The compound can be synthesized via coupling reactions using reagents like triethylamine (TEA) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate (TBTU) in tetrahydrofuran (THF). For example, analogous routes involve activating carboxylic acid intermediates for amide bond formation . Purification is typically achieved via preparative HPLC to isolate the target compound in high purity.

Q. How should researchers determine the purity of this compound?

- Methodology :

- Chromatography : Use reversed-phase HPLC with UV detection to assess purity.

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion analysis) .

- Elemental Analysis : Verify C, H, N, and Cl content to ensure stoichiometric consistency.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identify functional groups and confirm substitution patterns. For instance, aromatic protons and the acetic acid moiety exhibit distinct splitting patterns .

- FT-IR : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and benzoxazolone ring vibrations.

- UV-Vis : Monitor electronic transitions for photophysical studies, particularly if the compound is used in fluorescence-based assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).

- Data Collection : Use a diffractometer (e.g., Stoe IPDS 2) with Mo-Kα radiation (λ = 0.71073 Å) and a graphite monochromator .

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factor convergence (<5%) and validation via residual electron density maps .

- Analysis : Examine bond lengths (e.g., C-Cl: ~1.74 Å) and torsional angles to confirm planarity of the benzoxazolone ring .

Q. What strategies address discrepancies in spectral data during characterization?

- Methodology :

- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts to identify outliers.

- Isotopic Labeling : Use ²H or ¹³C-labeled analogs to resolve overlapping signals.

- Dynamic NMR : Investigate conformational exchange in solution if temperature-dependent splitting is observed.

- Collaborative Reproducibility : Replicate synthesis and analysis across independent labs to rule out procedural artifacts .

Q. How can researchers design biological activity assays for this compound?

- Methodology :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like factor XI, given structural analogs inhibit protease activity .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates in buffer systems (pH 7.4, 37°C).

- Cytotoxicity : Evaluate cell viability (e.g., MTT assay) in mammalian cell lines to assess therapeutic potential.

- Metabolic Stability : Conduct microsomal incubation studies to track degradation rates using LC-MS/MS.

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.